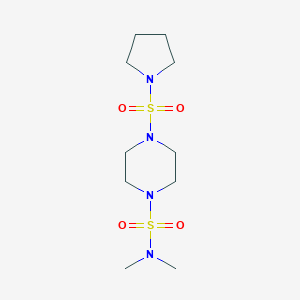
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DIDS is a sulfonamide derivative that has been used as a pharmacological tool to study the function of anion transporters and channels in various cell types.
作用机制
DIDS inhibits the function of anion transporters and channels by binding to a specific site on the protein molecule. DIDS binds to the extracellular domain of the anion transporter or channel and blocks the movement of chloride ions through the channel pore. This results in the inhibition of chloride transport and the disruption of various physiological processes.
Biochemical and Physiological Effects:
DIDS has been shown to have a number of biochemical and physiological effects. DIDS inhibits chloride transport in red blood cells, renal tubules, and other cell types. DIDS also inhibits the function of the CFTR chloride channel. DIDS has been shown to inhibit the function of the anion exchanger in cardiac myocytes, resulting in a decrease in intracellular pH. DIDS has also been shown to inhibit the function of the anion exchanger in pancreatic beta cells, resulting in a decrease in insulin secretion.
实验室实验的优点和局限性
DIDS has several advantages as a pharmacological tool for studying anion transporters and channels. DIDS is a potent inhibitor of anion transporters and channels, making it an effective tool for studying their function. DIDS is also relatively easy to use and does not require specialized equipment. However, there are also limitations to using DIDS in lab experiments. DIDS is not selective for specific anion transporters or channels, and can inhibit the function of multiple proteins. DIDS can also have off-target effects on other cellular processes, making it important to use appropriate controls in experiments.
未来方向
There are several future directions for research on DIDS. One area of research is the development of more selective inhibitors of anion transporters and channels. This would allow for more precise studies of the function of specific proteins. Another area of research is the use of DIDS in the treatment of diseases. DIDS has been shown to inhibit the function of the CFTR chloride channel, which is mutated in cystic fibrosis. DIDS may have potential as a therapeutic agent for cystic fibrosis and other diseases involving the dysfunction of anion transporters and channels. Finally, further research is needed to understand the role of anion transporters and channels in various physiological processes, and how DIDS can be used as a tool to study these processes.
Conclusion:
In conclusion, DIDS is a chemical compound that has been extensively studied for its biochemical and physiological effects. DIDS has been used as a pharmacological tool to study the function of anion transporters and channels in various cell types. DIDS has been shown to inhibit chloride transport in red blood cells, renal tubules, and other cell types. DIDS has also been shown to inhibit the function of the CFTR chloride channel. DIDS has several advantages as a pharmacological tool, but also has limitations that must be taken into account in lab experiments. There are several future directions for research on DIDS, including the development of more selective inhibitors of anion transporters and channels, the use of DIDS in the treatment of diseases, and further research on the role of anion transporters and channels in various physiological processes.
合成方法
DIDS can be synthesized using a multistep reaction process. The first step involves the reaction of piperazine with sulfuric acid to form piperazine-1-sulfonic acid. The second step involves the reaction of piperazine-1-sulfonic acid with thionyl chloride to form piperazine-1-sulfonyl chloride. The final step involves the reaction of piperazine-1-sulfonyl chloride with N,N-dimethylamine to form DIDS.
科学研究应用
DIDS has been widely used as a pharmacological tool to study the function of anion transporters and channels in various cell types. DIDS has been shown to inhibit chloride transport in red blood cells, renal tubules, and other cell types. DIDS has also been shown to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. DIDS has been used to study the role of anion transporters and channels in various physiological processes, including ion transport, cell volume regulation, and acid-base balance.
属性
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-1-ylsulfonylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O4S2/c1-11(2)19(15,16)13-7-9-14(10-8-13)20(17,18)12-5-3-4-6-12/h3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCERZPYGXKYUNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

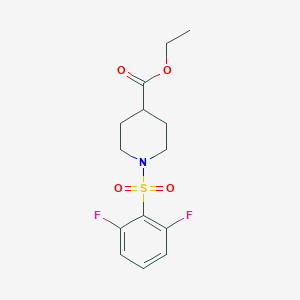
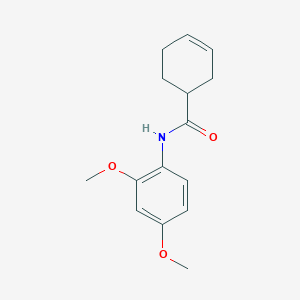
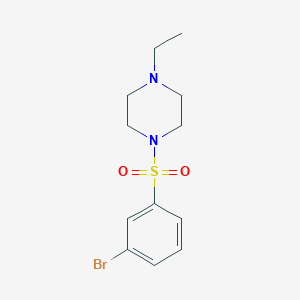
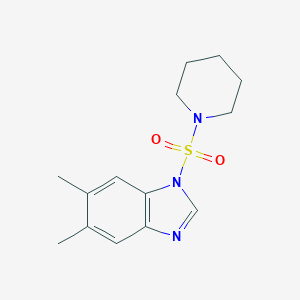
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]morpholine](/img/structure/B359420.png)

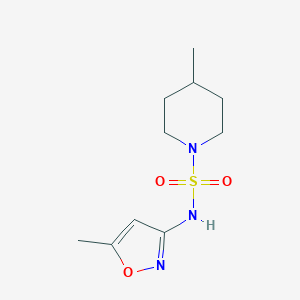
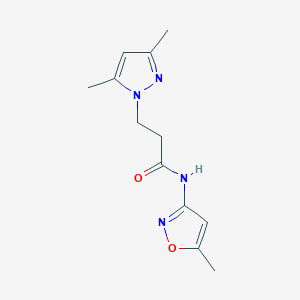
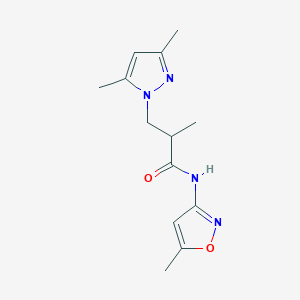

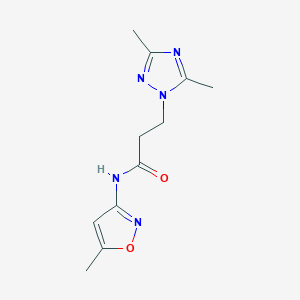
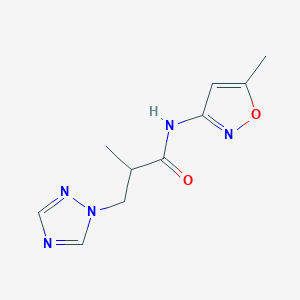
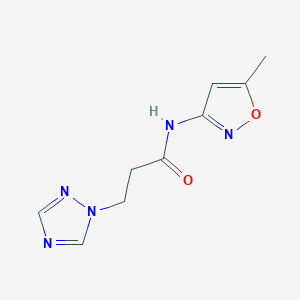
![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)